Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate
Overview
Description
The compound is a derivative of piperidine, a common organic compound used in the synthesis of many pharmaceuticals, and pyrrole, a heterocyclic aromatic organic compound. It also contains a nitro group, which is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a pyrrole ring (a five-membered ring with two nitrogen atoms), and a nitro group (NO2) attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing, and the pyrrole ring, which is electron-rich. This could make the compound susceptible to various substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, affecting its solubility in various solvents .Scientific Research Applications
Structural Analysis and Synthesis
Structural Properties : The research by Sundaresan et al. (2010) explored the structural properties of a related molecule, noting the conformation of its pyrrolidine ring and the disorder in one of the phenyl rings and ethyl carboxylate group (Sundaresan et al., 2010).
Synthesis Methods : Milosevic et al. (2015) discussed microwave-assisted synthesis methods relevant to compounds with a piperidine structure, providing insights into efficient synthesis techniques (Milosevic et al., 2015).
Pharmacological and Biological Applications
Antituberculosis Activity : Jeankumar et al. (2013) synthesized and evaluated a series of compounds including a piperidinyl-thiazole-carboxylate for their antituberculosis activity and cytotoxicity, providing a potential application in medicinal chemistry (Jeankumar et al., 2013).
Complex Formation for Metal Ions : Research by Prakash et al. (2014) on a related piperazine derivative and its complexes with Ni(II), Zn(II), and Cd(II) provides insight into potential applications in metal ion binding and sensing (Prakash et al., 2014).
Chemical Reactivity and Properties
Reactivity and Synthesis : Black et al. (2000) investigated the reactivity of mono- and diester-substituted pyrrolines, which could inform the synthesis and manipulation of related compounds (Black et al., 2000).
Aldehyde Formation : Wang et al. (2017) described the synthesis of a compound with a piperidinyl-pyrrole structure, which is relevant for the development of anticancer drugs (Wang et al., 2017).
Unusual Chemical Reactions : Pelkey et al. (1996) reported on an abnormal reaction leading to a pyrrolo[2,3-b]indole ring system, showcasing unexpected reactivity patterns that could be relevant for novel synthesis pathways (Pelkey et al., 1996).
Synthesis of Heterocyclic Compounds : Bialy and Gouda (2011) demonstrated the use of cyanoacetamide in the synthesis of new benzothiophenes, illustrating the versatility of pyrrole derivatives in heterocyclic chemistry (Bialy & Gouda, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 1-(4-nitro-2-pyrrol-1-ylphenyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-25-18(22)14-7-11-20(12-8-14)16-6-5-15(21(23)24)13-17(16)19-9-3-4-10-19/h3-6,9-10,13-14H,2,7-8,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLCKCFIZMIRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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